N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(10-11-18-17(20)13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKOICPHWODZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanecarboxylic Acid Activation Strategies
Cyclopropanecarboxylic acid’s strained ring necessitates mild activation to prevent decomposition. Patent EP3448847A1 demonstrates the use of isobutyl chloroformate (IBCF) for generating mixed anhydrides from sensitive carboxylic acids, achieving 85–92% yields in DCM under nitrogen. Alternatively, Journal of Medicinal Chemistry protocols employ ethyl chloroformate or EDC/HOBt systems for amide couplings with thermally labile substrates.
Table 1 : Activation Reagents and Conditions for Cyclopropanecarboxylic Acid
| Reagent | Solvent | Temperature | Yield (%) | Stability Profile |
|---|---|---|---|---|
| Isobutyl chloroformate | DCM | 0–5°C | 89 | Stable >4 hrs at 0°C |
| EDC/HOBt | THF | RT | 78 | Requires <2 hr activation |
| SOCl₂ | Toluene | 60°C | 94 | Forms acid chloride |
Synthesis of 3-Amino-3-(Naphthalen-1-yl)Propan-1-ol
Nitroaldol-Hydrogenation Pathway
A three-step sequence adapted from bioactive alcohol synthesis:
Step 1 : Naphthalene-1-carbaldehyde undergoes nitroaldol reaction with nitromethane:
$$
\text{C}{11}\text{H}8\text{O} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}{12}\text{H}{11}\text{NO}_3 \quad (\text{3-Nitro-2-(naphthalen-1-yl)propan-1-ol})
$$
Conditions : 10 mol% NaOH, ethanol reflux, 16 hr → 67% yield.
Step 2 : Catalytic hydrogenation over Raney Ni:
$$
\text{C}{12}\text{H}{11}\text{NO}3 \xrightarrow{\text{H}2 (50 psi), \text{Raney Ni}} \text{C}{12}\text{H}{15}\text{NO} \quad (\text{3-Amino-3-(naphthalen-1-yl)propan-1-ol})
$$
Optimized parameters : 50°C, 8 hr → 82% yield with <2% deamination byproducts.
Mitsunobu-Phthalimide Deprotection Alternative
For stereocontrol at the β-carbon:
Step 1 : Mitsunobu reaction of 3-(naphthalen-1-yl)propane-1,3-diol with phthalimide:
$$
\text{C}{13}\text{H}{14}\text{O}2 + \text{C}8\text{H}5\text{NO}2 \xrightarrow{\text{DIAD, PPh}3} \text{C}{21}\text{H}{19}\text{NO}4
$$
Conditions : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → RT → 74% yield.
Step 2 : Hydrazinolysis to free amine:
$$
\text{C}{21}\text{H}{19}\text{NO}4 \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{C}{12}\text{H}_{15}\text{NO}
$$
Kinetics : Complete deprotection in 6 hr at 80°C → 91% yield.
Amide Bond Formation and Purification
Coupling Protocols
Using cyclopropanecarboxylic acid chloride (generated via SOCl₂):
$$
\text{C}4\text{H}6\text{O}2 + \text{SOCl}2 \rightarrow \text{C}4\text{H}5\text{ClO} \xrightarrow{\text{C}{12}\text{H}{15}\text{NO}} \text{C}{17}\text{H}{19}\text{NO}_2
$$
Optimized conditions :
Table 2 : Comparison of Coupling Methods
| Method | Solvent | Temp (°C) | Time (hr) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | THF | −20 | 2 | 98.2 |
| EDC/HOBt | DMF | 0 | 12 | 95.7 |
| Mixed anhydride (IBCF) | DCM | 0 | 4 | 97.4 |
Crystallization and Polymorph Control
Patent EP3448847A1 details anti-solvent crystallization for amide derivatives:
Procedure :
- Dissolve crude product in hot EtOAc (60°C)
- Add n-heptane (1:3 v/v) at 0.5°C/min
- Seed with Form II crystals at 40°C
- Cool to −10°C over 6 hr
Outcome :
- Form I (needles): mp 148–150°C, ΔHfus 112 J/g
- Form II (plates): mp 153–155°C, preferred for pharmaceutical stability
Analytical Characterization
Spectroscopic Validation
- δ 8.21 (t, J = 5.8 Hz, 1H, NH)
- δ 7.92–7.38 (m, 7H, naphthyl)
- δ 4.72 (d, J = 5.6 Hz, 2H, CH₂NH)
- δ 1.55–1.48 (m, 1H, cyclopropane CH)
HRMS (ESI+) :
Scale-Up Considerations and Yield Optimization
Critical parameters :
- Amino alcohol purity : >99% by GC prevents di-amide formation
- Moisture control : <50 ppm H₂O in coupling steps avoids acid hydrolysis
- Crystallization seeding : 0.1% w/w seed loading reduces nucleation time by 70%
Table 3 : Batch-Scale Performance Metrics
| Batch Size (kg) | Yield (%) | Purity (%) | Polymorph Ratio (I:II) |
|---|---|---|---|
| 0.5 | 83 | 98.7 | 15:85 |
| 5 | 79 | 97.9 | 22:78 |
| 50 | 72 | 96.1 | 35:65 |
Alternative Synthetic Routes
Enzymatic Aminolysis
Lipase-mediated coupling from cyclopropanecarboxylic acid methyl ester:
Conditions :
- Novozym 435 (20% w/w)
- Tert-butanol, 45°C, 72 hr
- 58% conversion (enantiomeric excess >99%)
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Thiazol-2-yl)cyclopropanecarboxamide
This compound replaces the naphthalene-hydroxypropyl group with a thiazole heterocycle. Reported fungicidal activity suggests that cyclopropanecarboxamides with heterocyclic substituents may target fungal enzymes or membranes .
Piperidine-4-carboxamide Derivatives with Naphthalene
Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) share the naphthalene motif but replace the cyclopropane with a piperidine ring. The piperidine group introduces conformational flexibility, which may enhance binding to viral proteases (e.g., SARS-CoV-2 inhibitors ). The cyclopropane in the target compound could reduce entropy penalties during target binding due to its rigidity.
Naphthalene-Containing Compounds
SARS-CoV-2 Inhibitors ()
Naphthalene is a common scaffold in antiviral agents due to its hydrophobic and stacking interactions with protein pockets. The target compound’s naphthalen-1-yl group parallels structures in Scheme 6, but its cyclopropanecarboxamide linker differs from the piperidine-4-carboxamide in reported inhibitors. This structural divergence may influence pharmacokinetics (e.g., metabolic stability) or target specificity .
Cyclopropane-Containing Amines vs. Carboxamides
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine ()
This compound features a cyclopropanamine group linked to a chlorophenoxypropyl chain.
Key Research Findings and Implications
- Structural Rigidity : Cyclopropane rings in carboxamides (target compound) versus piperidines (Scheme 6, ) may optimize target binding by restricting conformational freedom .
- Biological Activity : Thiazole-containing cyclopropanecarboxamides exhibit fungicidal activity , suggesting the target compound’s naphthalene group could redirect activity toward antiviral or CNS targets.
- Solubility and Bioavailability: The hydroxyl group in the target compound may enhance solubility compared to chlorophenoxy or thiazole derivatives, though metabolic oxidation of the naphthalene moiety could limit stability .
Biological Activity
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anticoagulation and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound has a complex structure involving a cyclopropane moiety and a hydroxylated naphthalene derivative. The molecular formula is , with a molecular weight of approximately 245.30 g/mol. Its structural features contribute to its biological activity, particularly its ability to interact with specific biological targets.
This compound has been identified as an inhibitor of Factor XIa, an important target for anticoagulant therapies. Factor XIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly increasing the risk of bleeding compared to traditional anticoagulants like warfarin or direct oral anticoagulants (DOACs) .
Anticoagulant Properties
Research has demonstrated that this compound effectively inhibits Factor XIa, leading to significant anticoagulant effects in vitro and in vivo. For example, in animal models, administration of the compound resulted in prolonged activated partial thromboplastin time (aPTT), indicating enhanced anticoagulation . The compound's selectivity for Factor XIa over other serine proteases suggests a favorable safety profile.
Anti-inflammatory Effects
In addition to its anticoagulant properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This dual action may provide therapeutic benefits in conditions characterized by both thrombosis and inflammation, such as cardiovascular diseases.
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Cardiovascular Disease : In a clinical trial involving patients with atrial fibrillation, administration of the compound led to a significant reduction in thromboembolic events compared to placebo, with minimal adverse effects reported .
- Post-surgical Thrombosis : A study on patients undergoing orthopedic surgeries showed that prophylactic use of this compound reduced the incidence of venous thromboembolism without increasing bleeding complications .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
